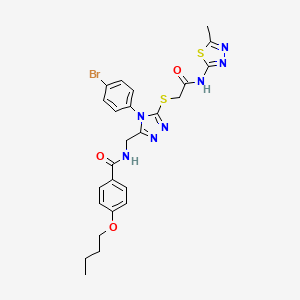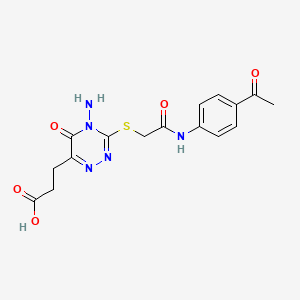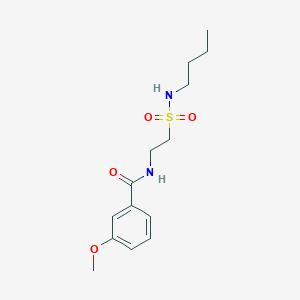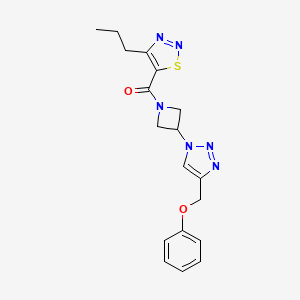
2-(4-(N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)sulfamoyl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a similar compound, “N-[(4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl]-4-pentenamide”, has been analyzed . It has a molecular formula of C12H21NO2S, an average mass of 243.366 Da, and a monoisotopic mass of 243.129303 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “N-[(4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl]-4-pentenamide”, have been analyzed . It has a density of 1.1±0.1 g/cm3, a boiling point of 406.2±40.0 °C at 760 mmHg, and a flash point of 199.5±27.3 °C . It also has 3 H bond acceptors, 1 H bond donor, and 6 freely rotating bonds .Applications De Recherche Scientifique
Synthetic Methodologies and Reagent Development
The development of new reagents and methodologies for synthesizing compounds with acetamide moieties has significant implications in pharmaceutical and natural product synthesis. For instance, Sakai et al. (2022) introduced p-methoxybenzyl N-acetylcarbamate potassium salt and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt as refined versions of benzyl N-acetylcarbamate potassium salt. These compounds serve as simple equivalents of N-acetamide nucleophiles, facilitating the synthesis of N-alkylacetamides and protected amines, demonstrating the versatility in synthetic organic chemistry (Sakai et al., 2022).
Solid-Phase Synthesis of beta-Sultams
Gordeev, Gordon, and Patel (1997) reported the solid-phase synthesis of beta-sultams, which can be employed in creating combinatorial libraries for identifying new antibacterial agents. This methodology highlights the importance of developing efficient synthetic routes for potentially bioactive molecules, indicating the compound's relevance in antimicrobial research (Gordeev et al., 1997).
Propriétés
IUPAC Name |
2-[4-[(4-methoxythian-4-yl)methylsulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S2/c1-21-15(6-8-23-9-7-15)11-17-24(19,20)13-4-2-12(3-5-13)22-10-14(16)18/h2-5,17H,6-11H2,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRSFXKTNRYRQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2938034.png)
![N-[2-(5-Methoxy-1H-indol-3-YL)ethyl]-2-piperazin-1-ylacetamide](/img/structure/B2938035.png)





![4-[(1E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B2938049.png)

![1'-[(6-chloropyridazin-3-yl)methyl]-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B2938052.png)



![N-(2-methylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2938057.png)